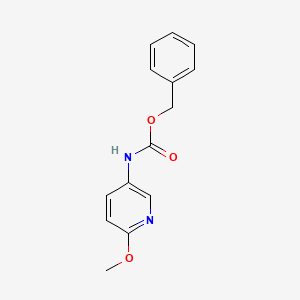![molecular formula C25H48Si3Sn B14466744 [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) CAS No. 70760-42-8](/img/structure/B14466744.png)
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) is a complex organotin compound. It features a central tin atom bonded to three ethynyl groups, each of which is further bonded to a triethylsilane group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) typically involves the reaction of methylstannane with ethynyl lithium, followed by the addition of triethylsilane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
This would require stringent control of reaction conditions and purification processes to ensure the high purity of the final product .
化学反应分析
Types of Reactions
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
Major Products Formed
The major products formed from these reactions include various organotin and organosilicon compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin and organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Studied for its potential biological activity and use in drug delivery systems
作用机制
The mechanism of action of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) involves its ability to interact with various molecular targets through its ethynyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
相似化合物的比较
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can be compared with similar compounds such as:
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylgermane): Similar in structure but with germanium instead of silicon.
Triethylsilane: A simpler compound with only one silicon atom bonded to three ethyl groups.
Ethynyl lithium: A precursor used in the synthesis of the compound
属性
CAS 编号 |
70760-42-8 |
|---|---|
分子式 |
C25H48Si3Sn |
分子量 |
551.6 g/mol |
IUPAC 名称 |
triethyl-[2-[methyl-bis(2-triethylsilylethynyl)stannyl]ethynyl]silane |
InChI |
InChI=1S/3C8H15Si.CH3.Sn/c3*1-5-9(6-2,7-3)8-4;;/h3*5-7H2,1-3H3;1H3; |
InChI 键 |
VTKAIYRTGGHDEO-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#C[Sn](C)(C#C[Si](CC)(CC)CC)C#C[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
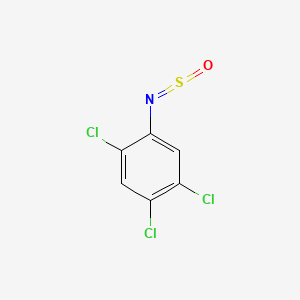
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
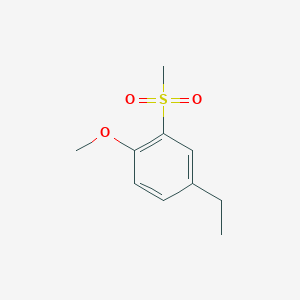
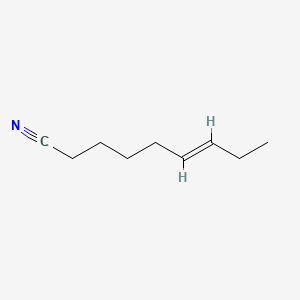
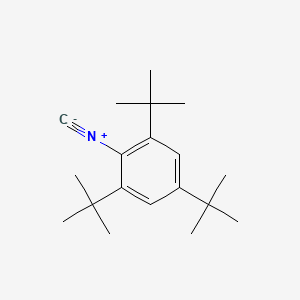
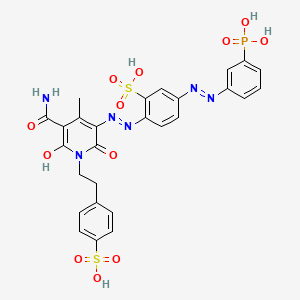
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

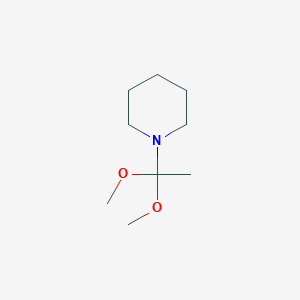
![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
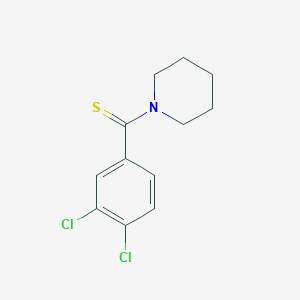
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
